4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid

Cholinesterase Inhibition Alzheimer's Disease Natural Product Chemistry

Researchers requiring a validated low-potency benchmark for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays can utilize this well-characterized succinamic acid derivative. Unlike potent inhibitors such as swatinine-C (AChE IC50 = 3.7 μM), this compound exhibits a distinctly weaker inhibitory profile, making it an ideal negative control. • Serves as a low-potency benchmark for AChE/BChE assays; structurally analogous to potent inhibitors yet pharmacologically divergent • Natural product isolated from Aconitum laeve, enabling SAR studies in anti-inflammatory & antioxidant research • Predicted CYP2C9 inhibitor (probability 0.9388) for in silico ADMET model validation • Synthetic precursor to privileged heterocyclic scaffolds (benzoxazin-4-ones, quinazolin-4(3H)-ones)

Molecular Formula C12H13NO5
Molecular Weight 251.23g/mol
CAS No. 108540-96-1
Cat. No. B386575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid
CAS108540-96-1
Molecular FormulaC12H13NO5
Molecular Weight251.23g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O
InChIInChI=1S/C12H13NO5/c1-18-12(17)8-4-2-3-5-9(8)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
InChIKeyTZWCYFXAELHYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid Overview


4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid (CAS 108540-96-1) is a succinamic acid derivative that serves as a synthetic precursor to various heterocyclic compounds and has been identified as a natural product in *Aconitum laeve* Royle [1], [2]. The compound is characterized by a methoxycarbonyl group attached to an aniline moiety, linked via an amide bond to a butanoic acid chain. In vitro studies have evaluated its biological profile, primarily focusing on its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as its potential anti-inflammatory and antioxidant properties [3], [4].

Synthetic intermediate Precursor for benzoxazinone and quinazolinone libraries
Natural product isolate Reported from Aconitum laeve
Weak cholinesterase binder Supports low-potency comparator or SAR studies

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid Specificity


The selection of 4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic acid over other succinamic acid derivatives or general cholinesterase inhibitors is critical due to its specific, albeit weak, activity profile against AChE and BChE, as well as its documented natural occurrence and distinct structural features [1]. While closely related analogs like swatinine-C and hohenackerine demonstrate potent dual cholinesterase inhibition, the target compound exhibits a markedly different, weaker inhibitory profile [2]. This quantitative difference in potency, when contrasted with its methyl ester analog, underscores that minor structural variations—such as the free carboxylic acid versus a methyl ester—can lead to significant differences in biological activity, making generic substitution scientifically unsound . Furthermore, its unique ADMET properties, as predicted by admetSAR 2, differentiate it from other in-class candidates, particularly regarding its high probability of CYP2C9 inhibition [3].

  • Potency profile Co-isolated analogs (swatinine-C, hohenackerine) show markedly stronger cholinesterase inhibition; weak binding may not meet assay sensitivity needs
  • Metabolic context High predicted CYP2C9 inhibition may alter metabolic stability; substitution with low-risk analogs requires review
  • Natural vs synthetic origin Synthetic batches may differ in impurity profile; natural-product context may not transfer to synthetic material

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid Evidence


Weak Cholinesterase Inhibition

In a direct head-to-head in vitro assay, the methyl ester analog of 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid (compound 4) exhibited a 'weak inhibitory profile' against both AChE and BChE, while the norditerpenoid alkaloids swatinine-C (1) and hohenackerine (2) from the same source showed potent competitive inhibition. This difference is quantified by the IC50 values of the comparator compounds [1].

Cholinesterase inhibition
Head-to-head
Weak inhibitory profile
vs swatinine-C (AChE IC₅₀ 3.7 μM) and hohenackerine (AChE IC₅₀ 4.5 μM)
Supports low-potency comparator use and SAR differentiation
Exact IC₅₀ not reported; qualitative ranking
Cholinesterase Inhibition Alzheimer's Disease Natural Product Chemistry

Natural Occurrence & Anti-Inflammatory Activity

The compound was isolated for the first time from a natural source, *Aconitum laeve*, and evaluated for anti-inflammatory and antioxidant activities alongside norditerpenoid alkaloids. While specific quantitative IC50 values for anti-inflammatory activity were not detailed in the abstract for this compound, its inclusion in a panel of natural products with documented anti-inflammatory effects distinguishes it from purely synthetic analogs [1]. The study reported that neutrophils are essential elements for host defense, and the uncontrolled release of reactive oxygen species (ROS) is suspected to be responsible for certain pathological conditions. A cell-based in vitro bioassay was used to examine the anti-inflammatory activity of compounds isolated from A. laeve.

Natural origin & anti-inflammatory
Data to verify
Cell-based in vitro evaluation
Isolated from Aconitum laeve; assessed for anti-inflammatory and antioxidant endpoints
Natural product research context
Quantitative comparison not detailed in abstract
Anti-inflammatory Natural Product Oxidative Stress

CYP2C9 Inhibition Liability

Computational ADMET predictions via admetSAR 2 indicate a very high probability (0.9388) that 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid inhibits the CYP2C9 enzyme [1]. This prediction provides a key differentiator for medicinal chemists, as CYP2C9 is a major drug-metabolizing enzyme. This potential liability would be a critical consideration when prioritizing this compound over analogs with a more favorable CYP inhibition profile.

CYP2C9 inhibition prediction
Class-level inference
Probability 0.9388
admetSAR 2 model
High predicted inhibition; informs compound filtering
In silico prediction; in vitro confirmation advised
ADMET CYP Inhibition Drug Metabolism

Purity Assurance

Commercial availability with a minimum purity specification of 95% (HPLC) is critical for ensuring reproducibility in biological assays . This specification distinguishes the compound from research-grade chemicals with lower or unspecified purity, which can introduce variability in experimental outcomes. While this is a standard purity for many fine chemicals, its explicit documentation from a reputable vendor provides a baseline for comparison against alternative sources.

Purity specification
Data to verify
≥95% (HPLC)
Vendor certificate basis
Reported purity for research reproducibility
Lot-specific COA recommended
Chemical Purity Analytical Chemistry Reproducibility

4-[2-(Methoxycarbonyl)anilino]-4-oxobutanoic Acid Applications


Negative Control in Cholinesterase Screening

Given its 'weak inhibitory profile' against both AChE and BChE, as established in direct comparison to potent inhibitors like swatinine-C (IC50 = 3.7 μM for AChE), 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid is an ideal candidate for use as a negative control or a low-potency benchmark in cholinesterase inhibition assays [1]. This allows researchers to establish a baseline for weak activity, ensuring that any observed inhibition from novel compounds is statistically and biologically significant. Its use as a benchmark is further justified by its structural similarity to the potent inhibitors, isolating the pharmacophoric elements responsible for high activity.

SAR Probe for Anti-Inflammatory Natural Products

The compound's isolation from *Aconitum laeve* alongside known anti-inflammatory alkaloids positions it as a valuable SAR probe for natural product research [1]. Researchers can investigate the minimal structural features of this benzene derivative that contribute to the observed anti-inflammatory and antioxidant activities, particularly in cell-based models of inflammation. Its distinct chemical scaffold, compared to the diterpenoid alkaloids from the same plant, allows for the dissection of divergent biological activities from a single natural source.

CYP2C9 Inhibition Assessment

The high predicted probability of CYP2C9 inhibition (0.9388) makes 4-[2-(methoxycarbonyl)anilino]-4-oxobutanoic acid a useful tool for validating in silico ADMET models or for serving as a positive control in CYP inhibition assays [1]. For medicinal chemistry programs, procuring this compound allows for the early experimental confirmation of a predicted metabolic liability, guiding the design of subsequent analogs with improved drug metabolism and pharmacokinetic (DMPK) profiles.

Synthetic Intermediate for Heterocyclic Libraries

As a documented synthetic precursor to various heterocyclic compounds, such as 2-substituted 4H-3,1-benzoxazin-4-ones and quinazolin-4(3H)-ones, this compound is essential for laboratories engaged in diversity-oriented synthesis or the construction of privileged scaffolds [1], [2]. Its procurement enables the efficient generation of focused libraries for high-throughput screening against a range of biological targets, leveraging its reactive carboxylic acid and amide functionalities.

Application
Selection Property
Validation Focus
Cholinesterase assay control
Low-potency binding profile
Assay window and SAR differentiation
Natural product SAR studies
Documented natural origin
Cell-based anti-inflammatory model response
CYP inhibition model validation
Predicted CYP2C9 inhibition
In vitro CYP inhibition assay confirmation
Heterocyclic library synthesis
Reactive carboxylic acid handle
Synthetic route compatibility and scaffold diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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